molecular formula C41H75NO6 B8181924 L319

L319

Cat. No.: B8181924
M. Wt: 678.0 g/mol
InChI Key: DGNMJYUPWDTKJB-ZDSKVHJSSA-N
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Description

L319, formally known as Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is an ionizable cationic lipidoid. This compound is primarily used in the formation of synthetic liposomes and lipid nanoparticles. It is a biodegradable lipid, making it suitable for various biomedical applications, particularly in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

L319 is synthesized through a multi-step process involving the esterification of heptadecanedioic acid with non-2-en-1-ol and the subsequent reaction with 4-(dimethylamino)butanoic acid. The reaction conditions typically involve the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions under controlled temperatures and pressures. The process ensures high purity and yield of the compound, which is crucial for its application in drug delivery systems .

Chemical Reactions Analysis

Types of Reactions

L319 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters. These derivatives can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

L319 has a wide range of scientific research applications, including:

Mechanism of Action

L319 functions by forming lipid nanoparticles that encapsulate therapeutic agents, such as RNA or DNA. These nanoparticles protect the nucleic acids from degradation and facilitate their delivery into target cells. The ionizable nature of this compound allows it to condense nucleic acids at acidic pH and release them at physiological pH, enhancing the efficiency of delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L319

This compound stands out due to its rapid elimination and improved tolerability compared to other ionizable lipids. Its unique ester bond placement in the hydrocarbon chain enhances its biodegradability and reduces potential toxicity .

Properties

IUPAC Name

bis[(Z)-non-2-enyl] 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H75NO6/c1-5-7-9-11-13-21-27-36-46-39(43)32-25-19-15-17-23-30-38(48-41(45)34-29-35-42(3)4)31-24-18-16-20-26-33-40(44)47-37-28-22-14-12-10-8-6-2/h21-22,27-28,38H,5-20,23-26,29-37H2,1-4H3/b27-21-,28-22-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNMJYUPWDTKJB-ZDSKVHJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCOC(=O)CCCCCCCC(CCCCCCCC(=O)OCC=CCCCCCC)OC(=O)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\COC(=O)CCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H75NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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